
DFHBI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-4-hidroxibencilideno imidazolinona es un fluoróforo sintético utilizado en varios estudios bioquímicos. Es un análogo sintético del fluoróforo de la proteína verde fluorescente. El anillo de benceno de 3,5-Difluoro-4-hidroxibencilideno imidazolinona puede rotar libremente alrededor del enlace sencillo, pero cuando se fija en una conformación plana, fluoresce .
Aplicaciones Científicas De Investigación
La 3,5-Difluoro-4-hidroxibencilideno imidazolinona tiene numerosas aplicaciones de investigación científica:
Química: Se utiliza como sonda fluorescente en varios ensayos químicos.
Biología: Se emplea en la imagen de células vivas para visualizar ARN y otras biomoléculas.
Medicina: Se utiliza en el desarrollo de herramientas de diagnóstico y agentes terapéuticos.
Industria: Se utiliza en la producción de tintes fluorescentes y sensores.
Mecanismo De Acción
El mecanismo de acción de la 3,5-Difluoro-4-hidroxibencilideno imidazolinona implica su unión a aptameros de ARN específicos, como la Espinaca. Al unirse, el compuesto adopta una conformación cis-planar, que activa su fluorescencia. Esta interacción se estabiliza por la formación de una estructura de G-cuadruplex en el ARN .
Análisis Bioquímico
Biochemical Properties
DFHBI is an imidazolinone fluorophore that becomes fluorescent upon binding to an RNA aptamer . The benzene ring of this compound can freely rotate around the single bond, but when it is fixed in a planar conformation, this compound fluoresces . It binds to RNA aptamers such as Spinach, Spinach2, iSpinach, and Broccoli, causing specific fluorescence and lower background fluorescence .
Cellular Effects
This compound is non-toxic and membrane-permeable, making it suitable for live-cell imaging . When bound to its cognate RNAs, it exhibits fluorescence comparable to that of GFP . This property has been exploited to visualize RNAs in live cells by fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with RNA aptamers. This compound is non-fluorescent in isolation, but it exhibits fluorescence when it binds to RNA aptamers like Spinach2 or Broccoli . The fluorescence activation is due to the immobilization of this compound between a base triple, a G-quadruplex, and an unpaired G in the RNA structure .
Temporal Effects in Laboratory Settings
This compound is very stable in phase I metabolic system but can be readily converted to its O-glucuronide by mammalian UDP-glucuronosyltransferases (UGTs) in the presence of UDPGA . The fluorescence lifetime of bound this compound is slightly shorter at higher concentrations of this compound .
Metabolic Pathways
This compound undergoes O-glucuronidation as its main metabolic pathway in mammals, with UGT1A1 playing a crucial role in this process in the human body .
Transport and Distribution
This compound is a cell membrane-permeable molecule, allowing it to be transported and distributed within cells
Subcellular Localization
The subcellular localization of this compound is largely dependent on the RNA aptamers to which it binds. For instance, when this compound binds to RNA aptamers that are localized to specific subcellular compartments, it can be visualized in those compartments
Métodos De Preparación
La 3,5-Difluoro-4-hidroxibencilideno imidazolinona se sintetiza a través de un proceso de varios pasos. La síntesis comienza con la preparación de 4-hidroxi-3,5-difluorobenzaldehído, que luego se hace reaccionar con 1,2-dimetilimidazol en condiciones específicas para formar el producto final . Las condiciones de reacción generalmente implican el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida. Los métodos de producción industrial pueden incluir la ampliación de estas reacciones y la optimización de las condiciones para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
La 3,5-Difluoro-4-hidroxibencilideno imidazolinona experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar el anillo de imidazolinona.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Comparación Con Compuestos Similares
La 3,5-Difluoro-4-hidroxibencilideno imidazolinona es única debido a su alta intensidad de fluorescencia y especificidad cuando se une a aptameros de ARN. Compuestos similares incluyen:
DFHBI-1T: Un derivado más brillante con mayor intensidad de fluorescencia.
Estos compuestos comparten afinidades de unión y propiedades de fluorescencia similares, pero difieren en sus características estructurales y funcionales.
Propiedades
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIJYXDUBFLID-YHYXMXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

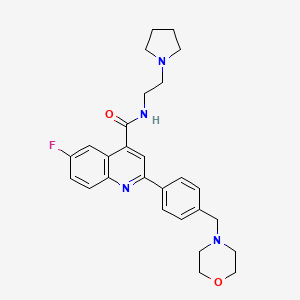

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
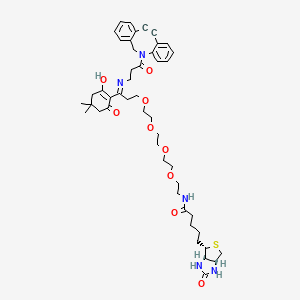
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
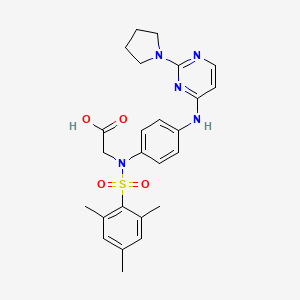

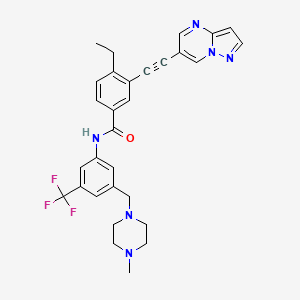
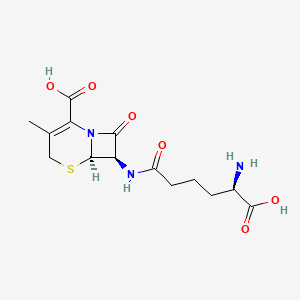
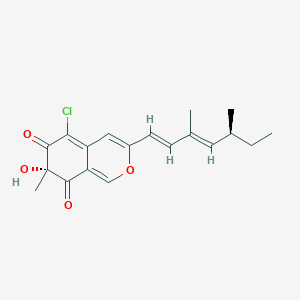
![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)
